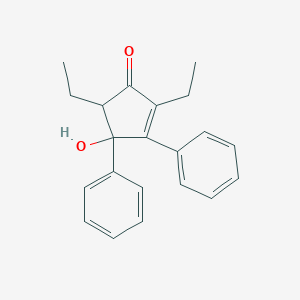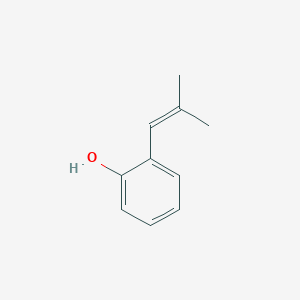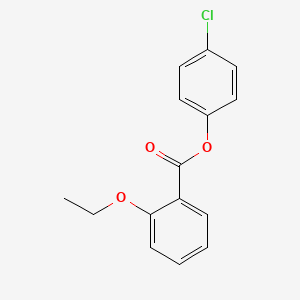
4-Chlorophenyl 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 2-ethoxybenzoate is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-chlorophenyl group and the hydrogen atom of the hydroxyl group is replaced by an ethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-ethoxybenzoate typically involves the esterification of 2-ethoxybenzoic acid with 4-chlorophenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-ethoxybenzoic acid and 4-chlorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Ester Hydrolysis: Major products are 2-ethoxybenzoic acid and 4-chlorophenol.
Applications De Recherche Scientifique
4-Chlorophenyl 2-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl benzoate: Similar structure but lacks the ethoxy group.
2-Ethoxybenzoic acid: Lacks the 4-chlorophenyl group.
4-Chlorophenol: Contains the 4-chlorophenyl group but lacks the ester linkage.
Uniqueness
4-Chlorophenyl 2-ethoxybenzoate is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
6282-31-1 |
|---|---|
Formule moléculaire |
C15H13ClO3 |
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
(4-chlorophenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-2-18-14-6-4-3-5-13(14)15(17)19-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3 |
Clé InChI |
AIANWALLZYGBFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


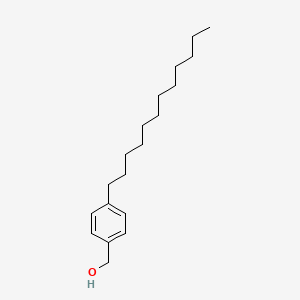

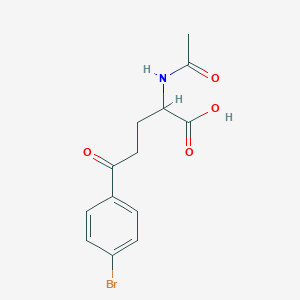
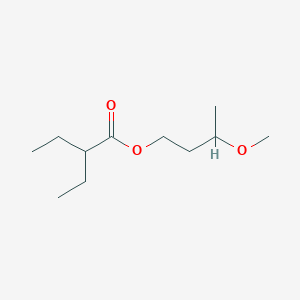
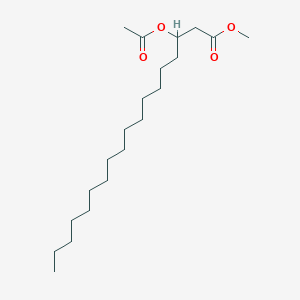

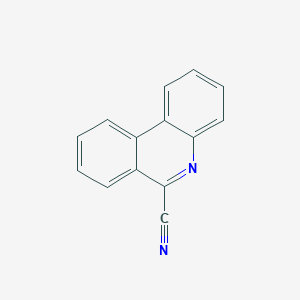
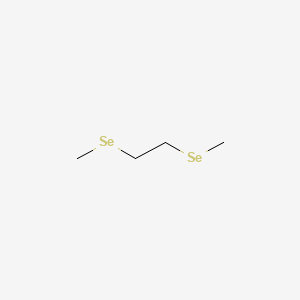
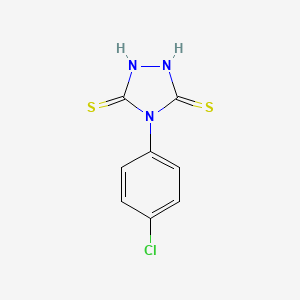
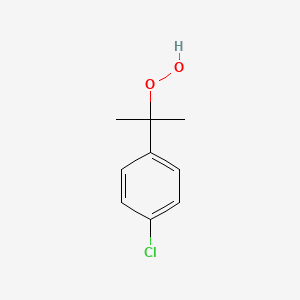
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
